

Comparative Toxicological Profile: 2-(4-Benzylpiperazin-1-yl)benzaldehyde and Related Compounds

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Cat. No.: B056036

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative toxicological overview of **2-(4-Benzylpiperazin-1-yl)benzaldehyde**. Due to the limited availability of direct toxicological data for this specific molecule, this report extrapolates potential toxicological endpoints by examining the profiles of its core structural components: Benzylpiperazine (BZP) and Benzaldehyde. This guide is intended to support preliminary safety assessments and guide future toxicological testing.

Executive Summary

Direct toxicological studies on **2-(4-Benzylpiperazin-1-yl)benzaldehyde** are not publicly available. However, an analysis of its constituent moieties, benzylpiperazine (BZP) and benzaldehyde, suggests a dual toxicological profile. The benzylpiperazine component indicates a potential for sympathomimetic and neurotoxic effects, including agitation, anxiety, and seizures, primarily through its action on dopaminergic and serotonergic pathways.^[1] The benzaldehyde component suggests a profile of moderate acute oral toxicity, potential for irritation, and a low likelihood of genotoxicity.^{[2][3]} The metabolism of the piperazine ring, primarily through cytochrome P450 enzymes, is a key determinant of its toxicokinetics.^[1]

Comparative Toxicological Data

The following table summarizes key toxicological data for Benzylpiperazine (BZP) and Benzaldehyde. These values provide a basis for estimating the potential toxicity of **2-(4-Benzylpiperazin-1-yl)benzaldehyde**.

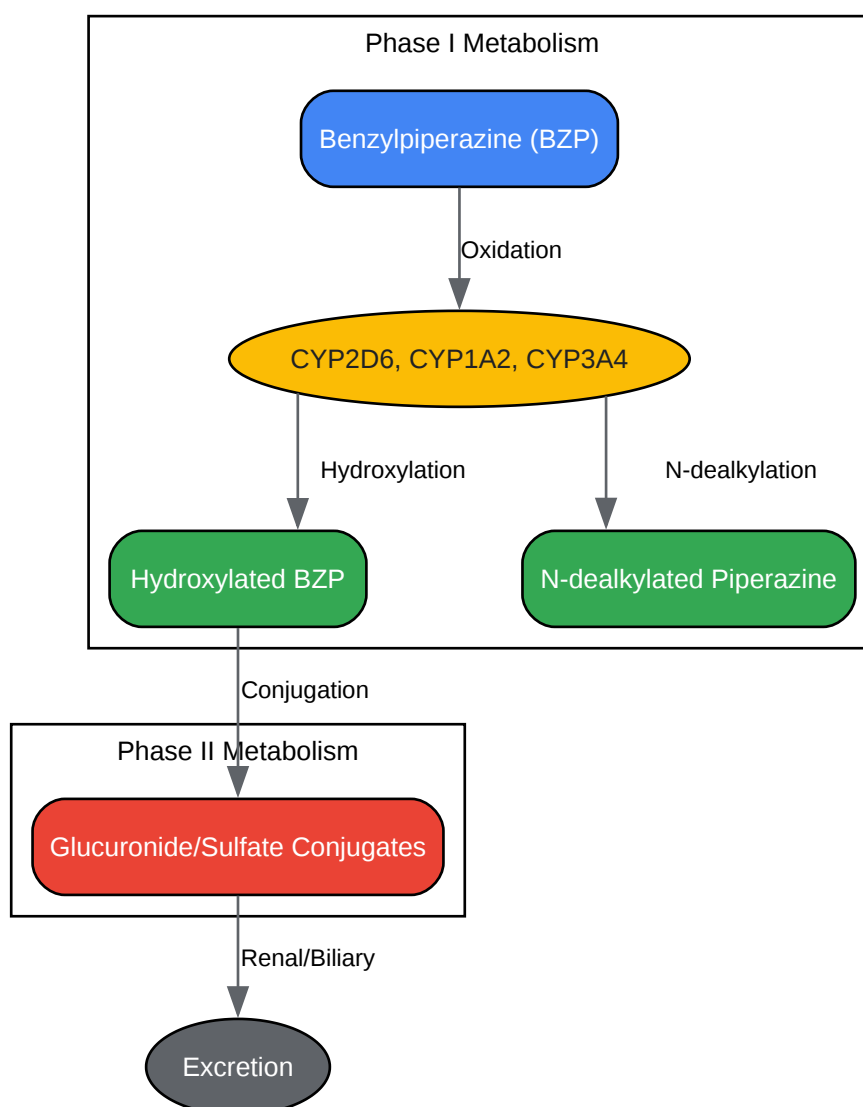
Toxicological Endpoint	Benzylpiperazine (BZP)	Benzaldehyde
Acute Oral Toxicity	Data in humans is primarily from recreational use, with doses of 50-200 mg causing stimulant effects.[4] Severe toxicity and death are rare but have been reported.[5]	LD50 (rat, oral): 1430 mg/kg bw (similar to OECD 401).[2][3]
Acute Dermal Toxicity	No data available.	LD50 (rabbit, dermal): >1250 mg/kg bw.[3]
Acute Inhalation Toxicity	No data available.	LC50 (rat, 4h): <5 mg/L (OECD 436).[3]
Skin Irritation/Corrosion	No data available.	Considered a skin irritant.[6]
Eye Irritation	No data available.	Slightly irritating to the eyes in animal studies.[2][3]
Skin Sensitization	No data available.	Not likely to be a skin sensitizer based on weight of evidence.[3]
Genotoxicity (Ames Test)	No data available.	Negative in multiple Ames studies (OECD 471).[2]
In vitro Cytotoxicity	Shown to be cytotoxic in various cell lines, including neuronal and cardiac cells.[7][8]	Data not prominent in reviewed literature.
Primary Adverse Effects	Sympathomimetic effects: palpitations, agitation, anxiety, confusion, tremor, insomnia, and seizures.[1][9][10]	Irritation of eyes and upper respiratory tract upon inhalation.[3]
Metabolism	Primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4,	Rapidly metabolized to benzoic acid in the skin and then conjugated for excretion. [3]

through hydroxylation and N-dealkylation.^{[1][11]}

Key Toxicological Pathways and Experimental Workflows

Metabolism of Piperazine Derivatives

The metabolism of piperazine-containing compounds is a critical factor in their toxicological profile. The primary route of metabolism is via the cytochrome P450 (CYP) enzyme system in the liver. The diagram below illustrates a generalized metabolic pathway for benzylpiperazine, which involves hydroxylation of the aromatic ring and N-dealkylation.

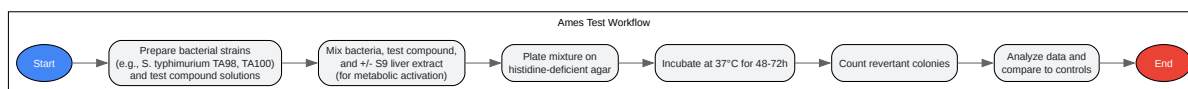


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Caption: Generalized Metabolic Pathway of Benzylpiperazine.

Experimental Workflow: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. The workflow for such an experiment, as would be applicable to **2-(4-Benzylpiperazin-1-yl)benzaldehyde**, is outlined below.



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Protocols

Detailed experimental protocols for the toxicological assays mentioned in this guide are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (similar to OECD Guideline 401)

- Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.^[12] The substance is administered orally by gavage to fasted animals in graduated doses.^[12]
- Test Animals: Typically, young adult rats of a single sex are used.^[12]
- Procedure: A single dose of the test substance is administered to each animal. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14

days.[3] A post-mortem examination of major organs is performed on all animals at the end of the observation period.[12]

- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[12]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

- Principle: This in vitro assay is used to detect gene mutations. It uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.[13][14]
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).[15][16] The mixture is plated on a minimal medium lacking the required amino acid.[13] After incubation, revertant colonies (those that have mutated back to being able to synthesize the amino acid) are counted.[13][17]
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[14]

Conclusion and Recommendations

The toxicological profile of **2-(4-Benzylpiperazin-1-yl)benzaldehyde** is likely to be a composite of the properties of benzylpiperazine and benzaldehyde. The primary concerns would be potential sympathomimetic and neurotoxic effects from the benzylpiperazine moiety, and moderate acute toxicity and irritant properties from the benzaldehyde moiety. The potential for hepatotoxicity, as seen with some piperazine derivatives, should also be considered.

For a comprehensive toxicological assessment, it is recommended that the following studies be conducted on **2-(4-Benzylpiperazin-1-yl)benzaldehyde**:

- Acute toxicity studies (oral, dermal, and inhalation) to determine its LD50/LC50 values.
- In vitro genotoxicity battery, including an Ames test and a mammalian cell chromosomal aberration test.

- Skin and eye irritation and skin sensitization studies.
- In vitro cytotoxicity assays in relevant cell lines (e.g., hepatocytes, neurons) to assess its potential for organ-specific toxicity.
- Metabolic stability and metabolite identification studies using liver microsomes to understand its biotransformation and potential for drug-drug interactions.

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